molecular formula C19H18N2O4S2 B14642922 Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- CAS No. 55747-42-7

Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-

Cat. No.: B14642922
CAS No.: 55747-42-7
M. Wt: 402.5 g/mol
InChI Key: SBPMMBUKAUKVSS-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzenesulfonamide group, a methyl group, and a phenylsulfonylamino group. It is used in the synthesis of dyes, photochemicals, and disinfectants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted benzenesulfonamides. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- involves the inhibition of enzymes such as carbonic anhydrase. This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function. This mechanism is particularly useful in the development of anticancer and antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]- is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

55747-42-7

Molecular Formula

C19H18N2O4S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H18N2O4S2/c1-15-7-13-19(14-8-15)27(24,25)21-17-11-9-16(10-12-17)20-26(22,23)18-5-3-2-4-6-18/h2-14,20-21H,1H3

InChI Key

SBPMMBUKAUKVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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